

Chemical synthesis and history of 2,5-Dimethoxy-4-bromoamphetamine.

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Compound of Interest		
Compound Name:	Brolamfetamine	
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An In-depth Technical Guide to the Chemical Synthesis and History of 2,5-Dimethoxy-4-bromoamphetamine (DOB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-bromoamphetamine, commonly known as DOB, is a potent psychedelic substance belonging to the phenethylamine and substituted amphetamine classes.[1] First synthesized in the mid-20th century, it is recognized for its significant psychoactive effects, which are primarily mediated by its agonist activity at serotonin 5-HT2A receptors.[1] This document provides a comprehensive overview of the chemical synthesis, history, and key physicochemical properties of DOB, intended for a technical audience.

Physicochemical Properties of DOB



Property	Value		
IUPAC Name	1-(4-bromo-2,5-dimethoxyphenyl)propan-2- amine[2]		
Other Names	Brolamfetamine, Bromo-DMA[2]		
Molecular Formula	C11H16BrNO2[2]		
Molar Mass	274.158 g⋅mol ⁻¹ [2]		
Melting Point	63–65 °C (hydrochloride salt: 207–208 °C)[2]		
CAS Number	64638-07-9 (racemate)[2]		

Historical Overview

The synthesis of DOB is a notable event in the history of psychopharmacology.

- 1967: DOB was first synthesized by the American chemist and pharmacologist Alexander Shulgin.[2][3][4]
- 1971: The first description of DOB appeared in the scientific literature in a paper by Shulgin and his colleagues.[2][5]
- 1986: The World Health Organization (WHO) proposed and recommended the International Nonproprietary Name (INN) "brolamfetamine" for the substance.[2]
- 1991: Shulgin further detailed the synthesis and effects of DOB in his book PiHKAL (Phenethylamines I Have Known and Loved).[2][3]

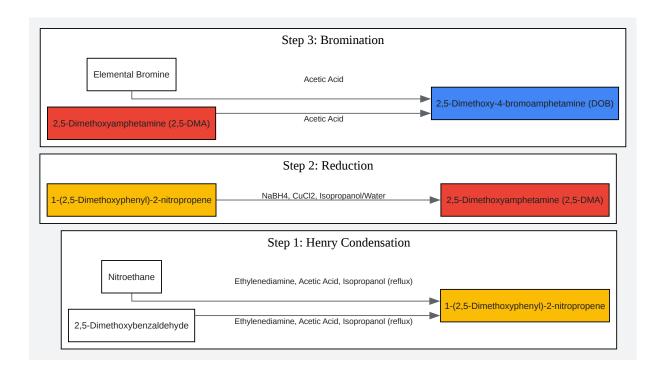
Internationally, DOB is classified as a Schedule I substance under the Convention on Psychotropic Substances, restricting its use to medical, industrial, or scientific purposes.[2][6] Many countries, including the United States, United Kingdom, Canada, and Australia, have similar high-level controls on the substance.[2][6]

Chemical Synthesis



The synthesis of DOB is a multi-step process that typically begins with 2,5-dimethoxybenzaldehyde. The following sections detail a common synthetic route.

Overall Synthesis Pathway



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Caption: A flowchart illustrating the three main stages in the synthesis of DOB from 2,5-dimethoxybenzaldehyde.

Experimental Protocols

The following protocols are based on documented laboratory procedures.[7]



Step 1: Henry Condensation to form 1-(2,5-Dimethoxyphenyl)-2nitropropene

This step involves a primary amine-catalyzed Henry condensation reaction.

Methodology:

- Dissolve 2,5-dimethoxybenzaldehyde (15g, 90 mmol) in 140 mL of isopropanol in a roundbottom flask equipped with a reflux condenser.[7]
- To this solution, add nitroethane (8.26g, 110 mmol), ethylenediamine (0.76g, 13 mmol), and approximately 3 mL of acetic acid.[7]
- Reflux the mixture for four hours.[7]
- After reflux, cool the solution and then place it in a freezer overnight to facilitate crystallization of the product.
- Filter the resulting crystals and wash with a small amount of cold methanol to yield 1-(2,5-Dimethoxyphenyl)-2-nitropropene.[7]

Step 2: Reduction to 2,5-Dimethoxyamphetamine (2,5-DMA)

The nitropropene intermediate is reduced to the corresponding amine.

Methodology:

- In a three-neck round-bottom flask, add sodium borohydride (NaBH₄) (6.8g, 180 mmol) to a
 mixture of 140 mL of isopropanol and 70 mL of water.[7]
- Once the NaBH₄ has dissolved, add 1-(2,5-Dimethoxyphenyl)-2-nitropropene (10g, 45 mmol) in small portions over approximately 5 minutes.[7]
- Stir the solution at room temperature until the yellow color of the nitropropene disappears, indicating the reaction is complete.[7]
- Reflux the solution.[7]



- After reaction completion, make the solution basic with a 30% sodium hydroxide solution and extract the product three times with 40 mL portions of dichloromethane (DCM).[7]
- Dry the combined organic extracts over potassium carbonate and remove the solvent to yield 2,5-dimethoxyamphetamine as an oil.[7]
- The freebase can be converted to its hydrochloride salt by dissolving it in isopropanol, neutralizing with hydrochloric acid, and precipitating with acetone. A final yield of 4.75g (46%) of 2,5-dimethoxyamphetamine hydrochloride has been reported.[7]

Step 3: Bromination to 2,5-Dimethoxy-4-bromoamphetamine (DOB)

The final step is the electrophilic aromatic substitution (bromination) of the 2,5-DMA intermediate.

Methodology:

- Dissolve 2,5-dimethoxyamphetamine hydrochloride (1.28g, 5.5 mmol) in 6.7 mL of acetic acid in a beaker with stirring.[7]
- Separately, dissolve elemental bromine (1g, 6.3 mmol) in 2.2 mL of acetic acid.[7]
- Slowly add the bromine solution to the 2,5-DMA solution over about 5 minutes.
- Allow the reaction to proceed for an additional three hours.
- Transfer the reaction mixture to a separatory funnel, dilute with 110 mL of water, and make the solution basic with 30% sodium hydroxide.[7]
- Extract the aqueous layer three times with 40 mL portions of DCM.[7]
- The final product, 2,5-dimethoxy-4-bromoamphetamine hydrochloride, can be crystallized from acetone and isopropanol. A reported yield for this step is 1.1g (66%).[7]

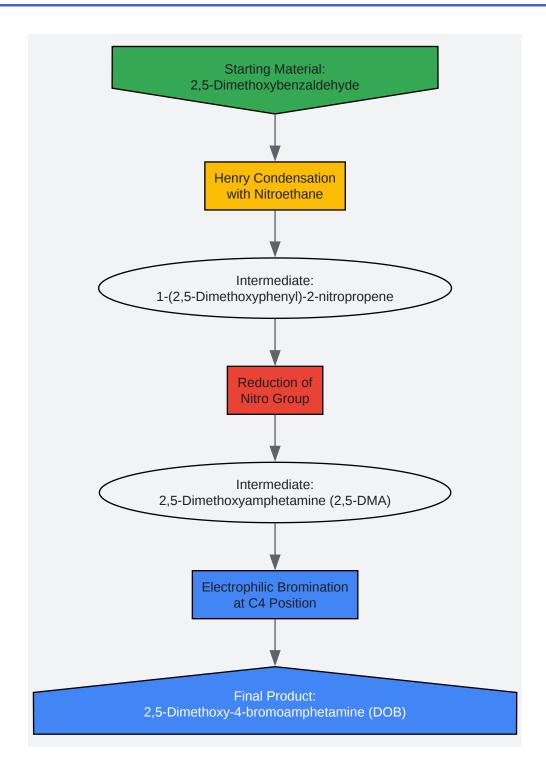
Quantitative Data Summary



Step	Reactant 1	Moles (mmol)	Reactant 2	Moles (mmol)	Product	Yield
1	2,5- Dimethoxy benzaldeh yde	90	Nitroethan e	110	1-(2,5- Dimethoxy phenyl)-2- nitropropen e	Not specified
2	1-(2,5- Dimethoxy phenyl)-2- nitropropen e	45	Sodium Borohydrid e	180	2,5- Dimethoxy amphetami ne HCl	46%[7]
3	2,5- Dimethoxy amphetami ne HCl	5.5	Elemental Bromine	6.3	2,5- Dimethoxy- 4- bromoamp hetamine HCI	66%[7]

Logical Relationships in Synthesis





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Caption: Logical flow of the DOB synthesis, highlighting key transformations and intermediates.

Conclusion



The synthesis and history of 2,5-Dimethoxy-4-bromoamphetamine are integral to the study of psychedelic phenethylamines. The multi-step synthesis, originating from readily available precursors, involves fundamental organic reactions that are of interest to medicinal and organic chemists. The historical context, particularly the work of Alexander Shulgin, underscores the systematic exploration of structure-activity relationships in psychoactive compounds. This guide provides a foundational technical overview for professionals in relevant scientific fields.

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